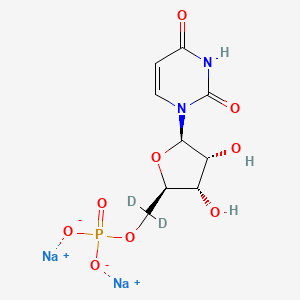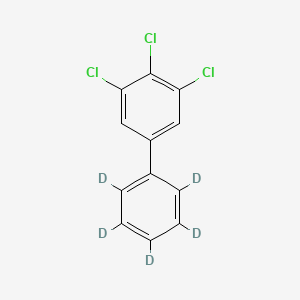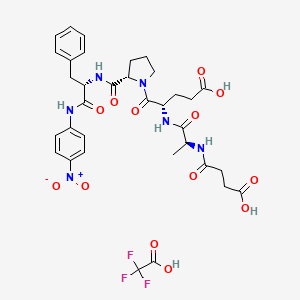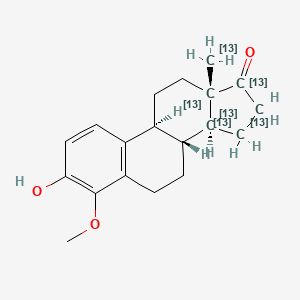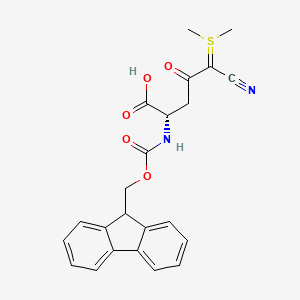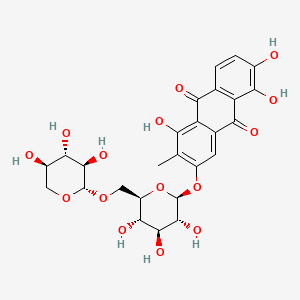
Ptp1B-IN-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ptp1B-IN-20 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a non-receptor type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including insulin signaling and energy metabolism. Inhibiting PTP1B has been considered a potential therapeutic strategy for treating diseases such as type 2 diabetes and obesity .
Méthodes De Préparation
The synthesis of Ptp1B-IN-20 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Ptp1B-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ptp1B-IN-20 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool compound to study the inhibition of PTP1B and its effects on various signaling pathways. In biology, it is used to investigate the role of PTP1B in cellular processes and disease mechanisms. In medicine, this compound is being explored as a potential therapeutic agent for treating type 2 diabetes, obesity, and other metabolic disorders. Additionally, it has applications in the pharmaceutical industry for drug development and screening .
Mécanisme D'action
The mechanism of action of Ptp1B-IN-20 involves its binding to the active site of PTP1B, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of key signaling molecules, leading to enhanced insulin signaling and improved glucose homeostasis. The molecular targets of this compound include the catalytic domain of PTP1B and specific residues involved in its enzymatic activity .
Comparaison Avec Des Composés Similaires
Ptp1B-IN-20 is unique compared to other PTP1B inhibitors due to its specific binding affinity and selectivity for PTP1B. Similar compounds include Ertiprotafib, which also targets PTP1B but has different binding characteristics and clinical efficacy. Other similar compounds include natural product-derived inhibitors and synthetic small molecules designed to target PTP1B with varying degrees of potency and selectivity .
Propriétés
Formule moléculaire |
C26H28O15 |
|---|---|
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
1,5,6-trihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O15/c1-7-12(4-9-15(16(7)29)17(30)8-2-3-10(27)19(32)14(8)18(9)31)40-26-24(37)22(35)21(34)13(41-26)6-39-25-23(36)20(33)11(28)5-38-25/h2-4,11,13,20-29,32-37H,5-6H2,1H3/t11-,13-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
Clé InChI |
FATNCJZCOOPLKZ-YJWXBJJPSA-N |
SMILES isomérique |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
SMILES canonique |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
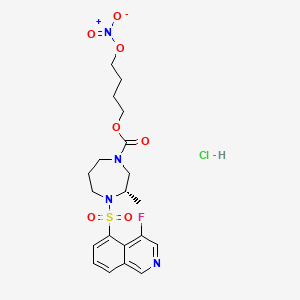
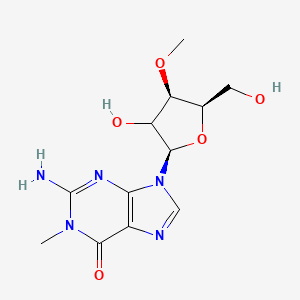
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
